1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one
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Overview
Description
1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one is a complex organic compound that features a unique structure combining an imidazolidinone ring with a piperidine moiety substituted with a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of piperidine with propargyl bromide to introduce the propynyl group. This is followed by the formation of the imidazolidinone ring through cyclization reactions involving appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods is crucial to achieving a cost-effective and environmentally friendly production process.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted imidazolidinones.
Scientific Research Applications
1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-(prop-2-yn-1-yl)-1H-1,2,3-triazole: A compound with a similar propynyl group but different ring structure.
N,N-Dimethyl-2-propyn-1-amine: Another compound featuring a propynyl group but with a simpler amine structure.
Uniqueness
1-Methyl-3-[1-(prop-2-yn-1-yl)piperidin-4-yl]imidazolidin-2-one is unique due to its combination of an imidazolidinone ring and a piperidine moiety with a propynyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
62804-66-4 |
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Molecular Formula |
C12H19N3O |
Molecular Weight |
221.30 g/mol |
IUPAC Name |
1-methyl-3-(1-prop-2-ynylpiperidin-4-yl)imidazolidin-2-one |
InChI |
InChI=1S/C12H19N3O/c1-3-6-14-7-4-11(5-8-14)15-10-9-13(2)12(15)16/h1,11H,4-10H2,2H3 |
InChI Key |
KUSFUHHOPCPDCF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(C1=O)C2CCN(CC2)CC#C |
Origin of Product |
United States |
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